1,4-Diaminocyclohexane-1-carboxylic acid

Übersicht

Beschreibung

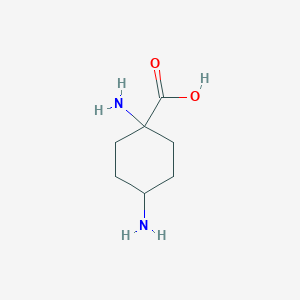

1,4-Diaminocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C7H14N2O2. It is a derivative of cyclohexane, featuring two amino groups and a carboxylic acid group.

Vorbereitungsmethoden

The synthesis of 1,4-diaminocyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 1,4-cyclohexanedione with excess ammonia, followed by dehydration to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1,4-Diaminocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield cyclohexane derivatives with different functional groups.

Substitution: The amino groups can participate in substitution reactions, forming derivatives with various substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,4-Diaminocyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: This compound is used in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of polymers and as a precursor for various chemical compounds.

Wirkmechanismus

The mechanism of action of 1,4-diaminocyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The carboxylic acid group can also participate in these interactions, enhancing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

1,4-Diaminocyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

1,2-Diaminocyclohexane: This compound has amino groups at the 1 and 2 positions, leading to different chemical properties and reactivity.

1,4-Diaminocyclohexane: Lacks the carboxylic acid group, resulting in distinct applications and mechanisms of action.

Cyclohexane-1,4-dicarboxylic acid: Contains two carboxylic acid groups, which significantly alter its chemical behavior and uses.

The unique combination of amino and carboxylic acid groups in this compound makes it particularly versatile and valuable in various scientific and industrial applications.

Biologische Aktivität

1,4-Diaminocyclohexane-1-carboxylic acid (DACH) is a compound of significant interest in various fields, including medicinal chemistry and biochemistry. Its structural features allow it to participate in multiple biological activities, particularly as a ligand in coordination chemistry and as a potential therapeutic agent. This article reviews the biological activity of DACH, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHNO\

- Molecular Weight : 114.19 g/mol

- CAS Number : 2615-25-0

DACH exists in two stereoisomeric forms, namely cis and trans, with the trans isomer being more commonly studied due to its stability and reactivity.

Antitumor Activity

DACH has been investigated for its role in enhancing the efficacy of platinum-based antitumor agents. A notable study demonstrated that complexes formed with cis-DACH and platinum(II) exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the ability of DACH to facilitate DNA interaction through the formation of stable adducts, which hinder DNA replication and transcription processes .

Table 1: Cytotoxicity of DACH-Platinum Complexes

| Complex Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cis-DACH-Pt(II) | A549 (Lung Cancer) | 5.2 | |

| Cis-DACH-Pt(IV) | MCF-7 (Breast Cancer) | 4.8 | |

| Trans-DACH-Pt(II) | HeLa (Cervical Cancer) | 6.0 |

Enzyme Inhibition

Research has shown that DACH can act as an inhibitor for certain metalloenzymes. For example, it has been reported to inhibit thermolysin, a zinc-dependent endopeptidase, by chelating the metal ion necessary for enzyme activity. This inhibition can lead to potential applications in developing therapeutic agents targeting proteases involved in cancer progression .

Chiral Solvating Agent

DACH derivatives have also been employed as chiral solvating agents in NMR spectroscopy. Their ability to differentiate between enantiomers makes them valuable in pharmaceutical applications where enantiomeric purity is crucial .

Study on Antitumor Mechanism

A comprehensive study explored the interaction of cis-DACH with DNA bases and nucleosides. The research found that the binding affinity of cis-DACH-platinum complexes was significantly higher than that of traditional cisplatin, suggesting a potential for improved therapeutic outcomes in cancer treatment .

Chiral Recognition

In another study focusing on chiral recognition, DACH derivatives were utilized to determine enantiomeric excess in racemic mixtures of carboxylic acids via NMR spectroscopy. The results indicated that these derivatives could effectively enhance the resolution of chiral compounds, showcasing their utility beyond mere biological activity .

Eigenschaften

IUPAC Name |

1,4-diaminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-5-1-3-7(9,4-2-5)6(10)11/h5H,1-4,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXVAESNIUKCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901288642 | |

| Record name | 1,4-Diaminocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40951-41-5 | |

| Record name | 1,4-Diaminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40951-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diaminocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.